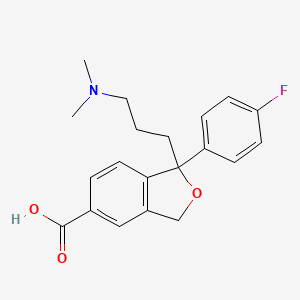

Citalopram carboxylic acid impurity

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Scientific research into citalopram carboxylic acid primarily focuses on its presence as an impurity in citalopram medications. Here are some key areas of research:

Impact on Drug Quality and Efficacy

Studies investigate the potential influence of citalopram carboxylic acid on the quality and efficacy of citalopram medications. Researchers evaluate whether its presence affects the stability, shelf life, or absorption properties of the drug [].

Detection and Quantification Methods

Developing accurate and reliable methods for detecting and quantifying citalopram carboxylic acid in citalopram medications is crucial for quality control purposes. This ensures that the amount of impurity falls within acceptable limits set by regulatory agencies [].

Toxicological Evaluation

While citalopram is a well-established medication, some studies explore the potential toxicological profile of citalopram carboxylic acid. This helps assess any safety concerns associated with its presence as a trace impurity [].

- Citalopram carboxylic acid is formed by the breakdown of the citalopram molecule, specifically the removal of the cyano group (CN) from the parent compound [].

- Its presence is undesirable in the final citalopram product as it can affect the purity and efficacy of the medication [].

- Scientific research on citalopram carboxylic acid primarily focuses on its detection and quantification in citalopram manufacturing to ensure quality control [, ].

Molecular Structure Analysis

- Citalopram carboxylic acid has the chemical formula C20H22FNO3 [].

- Its structure shares many similarities with citalopram, including a fluorophenyl ring, a dimethylethylamine group, and a central heterocyclic ring. However, the cyano group in citalopram is replaced by a carboxylic acid group (COOH) in citalopram carboxylic acid [].

- The presence of the carboxylic acid group can potentially alter the compound's interactions with other molecules compared to citalopram [].

Chemical Reactions Analysis

- High-performance liquid chromatography (HPLC) is a common technique used to separate and measure citalopram carboxylic acid from other components in the citalopram drug product [].

Physical And Chemical Properties Analysis

There is limited publicly available data on the specific physical and chemical properties of citalopram carboxylic acid.

Citalopram carboxylic acid is not an active pharmaceutical ingredient and does not possess the same mechanism of action as citalopram. Citalopram's mechanism of action involves inhibiting the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter and its associated mood-regulating effects [].

- As an impurity, the safety profile of citalopram carboxylic acid is not well-characterized.

- It is likely not intended for human consumption and should be handled according to laboratory safety protocols for unknown chemicals.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Reduction: Converting the carboxylic acid group to an alcohol using reducing agents.

These reactions are significant in understanding how this impurity can behave in different environments and its potential transformations during drug formulation and metabolism .

The synthesis of citalopram carboxylic acid impurity typically involves:

- Starting Materials: Using citalopram as a precursor.

- Chemical Modifications: Employing hydrolysis or oxidation reactions to introduce the carboxylic acid functional group.

- Purification: Techniques such as chromatography are utilized to isolate the impurity from the main product.

Various synthetic pathways may yield this impurity, reflecting its formation during the production of citalopram .

Citalopram carboxylic acid impurity serves several purposes in pharmaceutical research and development:

- Quality Control: It is essential for assessing the purity of citalopram formulations.

- Research Tool: It aids in studying the degradation pathways of citalopram and related compounds.

- Safety Assessment: Understanding its toxicity and interaction profiles is crucial for ensuring patient safety during treatment with citalopram .

Interaction studies involving citalopram carboxylic acid impurity focus on its potential effects when co-administered with other drugs or substances. These studies are vital for determining:

- Pharmacokinetics: How the impurity affects the absorption, distribution, metabolism, and excretion of citalopram.

- Pharmacodynamics: Any synergistic or antagonistic effects it may have on serotonin levels or other neurotransmitter systems.

Such investigations contribute to a comprehensive understanding of how impurities impact therapeutic outcomes .

Citalopram carboxylic acid impurity shares structural similarities with several other compounds, particularly within the class of selective serotonin reuptake inhibitors. Here are some comparable compounds:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Fluoxetine | SSRI class; similar carbon skeleton | Different side chain leading to unique effects |

| Paroxetine | SSRI class; similar functional groups | More potent inhibition of serotonin reuptake |

| Sertraline | SSRI class; similar core structure | Broader spectrum of receptor activity |

Citalopram carboxylic acid impurity is unique due to its specific carboxylic acid functional group, which may influence its interaction with biological systems differently compared to other SSRIs. Its role as an impurity also sets it apart from these compounds, emphasizing the importance of monitoring impurities in pharmaceutical formulations .

Citalopram carboxylic acid impurity possesses a well-defined chemical structure characterized by multiple nomenclature systems and identification codes established by international chemical databases and regulatory authorities. The compound is formally designated as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxylic acid according to the International Union of Pure and Applied Chemistry nomenclature system. The Chemical Abstracts Service has assigned this substance the registry number 440121-09-5, while an alternative registry number 691-125-5 is also documented in chemical literature.

The molecular formula of citalopram carboxylic acid impurity is established as C₂₀H₂₂FNO₃, corresponding to a molecular weight of 343.39 grams per mole. The compound exhibits structural similarity to the parent citalopram molecule, with the distinguishing feature being the presence of a carboxylic acid functional group at the 5-position of the isobenzofuran ring system, replacing the characteristic nitrile group found in citalopram.

Multiple synonymous designations exist for this compound within pharmaceutical literature and regulatory documentation. These include descyano citalopram carboxylic acid, citalopram carboxylic acid, and escitalopram European Pharmacopoeia impurity M. The compound is also referenced as citalopram impurity 27 and 5-isobenzofurancarboxylic acid, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro- in various analytical and regulatory contexts.

The structural characterization of citalopram carboxylic acid impurity has been accomplished through multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The International Chemical Identifier key for this compound is documented as GECQEQCYCDJXJC-UHFFFAOYSA-N, providing a unique computational representation of its molecular structure.

Role as a Process-Related Impurity in Citalopram Synthesis

Citalopram carboxylic acid impurity emerges as a significant process-related substance during the multi-step synthetic preparation of citalopram hydrobromide, particularly through pathways involving cyanide exchange reactions and subsequent hydrolysis processes. The formation of this impurity is intrinsically linked to the synthetic methodology employed for citalopram production, which typically involves the alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with 3-dimethylaminopropyl chloride in the presence of basic conditions.

During the industrial synthesis of citalopram, the carboxylic acid impurity can arise through several mechanistic pathways. The primary formation route involves the hydrolysis of the nitrile functional group present in intermediate compounds or the final citalopram product under aqueous acidic or basic conditions typically employed during work-up procedures. This hydrolytic conversion transforms the characteristic carbonitrile group into the corresponding carboxylic acid functionality, generating the impurity through an undesired side reaction.

The synthetic process described in pharmaceutical manufacturing patents indicates that prolonged reaction times and elevated temperatures during citalopram synthesis can increase the formation of carboxylic acid impurities. The process involves acylation, hydrolysis, and reduction steps that can be easily adapted to commercial scale production, but these same conditions can promote the unwanted conversion of nitrile groups to carboxylic acids.

Process optimization studies have demonstrated that the formation of citalopram carboxylic acid impurity can be minimized through careful control of reaction parameters including temperature, pH, and reaction time. The use of specific bases such as potassium tert-butoxide in dimethyl sulfoxide has been shown to reduce impurity formation compared to alternative basic conditions. Additionally, the selection of appropriate work-up solvents and extraction procedures significantly influences the final impurity profile of the citalopram product.

Significance in Pharmaceutical Quality Control

Citalopram carboxylic acid impurity holds paramount importance in pharmaceutical quality control systems due to its consistent detection in commercial citalopram preparations and its classification as a specified impurity in major pharmacopeial monographs. The United States Pharmacopeia has specifically addressed this impurity in revision bulletins for citalopram hydrobromide, establishing analytical procedures for its quantification and control.

Analytical methodology development for citalopram carboxylic acid impurity quantification has focused primarily on high performance liquid chromatography techniques employing reversed-phase separation mechanisms. These methods typically utilize Inertsil ODS columns with gradient elution systems comprising methanol, acetonitrile, and buffer solutions adjusted to specific pH values. The chromatographic behavior of the carboxylic acid impurity demonstrates distinct retention characteristics that enable its separation from the parent citalopram compound and other related substances.

The regulatory significance of this impurity is reflected in its inclusion within European Pharmacopoeia impurity standards, where it is designated as escitalopram European Pharmacopoeia impurity M. Pharmaceutical manufacturers are required to demonstrate analytical capability for detecting and quantifying this impurity at specified limits to ensure product quality and regulatory compliance. The impurity serves as a critical quality attribute that must be monitored throughout the manufacturing process and in finished pharmaceutical products.

Quality control laboratories employ sophisticated analytical methods including high performance liquid chromatography coupled with photodiode array detection and mass spectrometry for comprehensive impurity profiling. These analytical approaches enable the simultaneous determination of citalopram carboxylic acid impurity alongside other related substances, providing comprehensive impurity profiles essential for pharmaceutical quality assessment.

| Analytical Parameter | Specification | Method |

|---|---|---|

| Chemical Abstracts Service Number | 440121-09-5 | Chemical identification |

| Molecular Formula | C₂₀H₂₂FNO₃ | Structural characterization |

| Molecular Weight | 343.39 g/mol | Mass spectrometry |

| Retention Time | Variable (method dependent) | High performance liquid chromatography |

| Detection Wavelength | 225-240 nm | Ultraviolet spectroscopy |

| Regulatory Classification | Specified impurity | Pharmacopeial standards |

The implementation of stability-indicating analytical methods has become essential for monitoring citalopram carboxylic acid impurity levels during pharmaceutical product shelf-life studies. These methods must demonstrate specificity for the impurity in the presence of degradation products and other formulation components, ensuring accurate quantification throughout the product lifecycle.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Profiling

Citalopram carboxylic acid impurity, chemically designated as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxylic acid, has been extensively characterized through nuclear magnetic resonance spectroscopy [1] [2]. The compound exhibits a molecular formula of C20H22FNO3 with a molecular weight of 343.39 daltons [3] [4].

The structural identity of this impurity was confirmed through comprehensive spectroscopic analysis, revealing the presence of a carboxylic acid functional group replacing the cyano group found in the parent citalopram molecule [5] [7]. Nuclear magnetic resonance studies have demonstrated characteristic chemical shifts corresponding to the aromatic protons of the fluorophenyl ring system and the isobenzofuran moiety [17] [18].

Proton nuclear magnetic resonance spectra typically show signals attributable to the dimethylamino propyl side chain, with characteristic multipicity patterns for the methylene protons connecting the tertiary carbon center to the dimethylamino functionality [17] [18]. The fluorophenyl substituent generates distinctive aromatic signals in the chemical shift range typical for para-disubstituted benzene derivatives [18].

Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon of the carboxylic acid group as a distinguishing feature compared to the parent citalopram structure [17]. The quaternary carbon at the chiral center shows characteristic downfield chemical shifts due to its substitution pattern with both the fluorophenyl ring and the propyl chain bearing the dimethylamino group [18].

Mass Spectrometric (MS) Fragmentation Patterns

Mass spectrometric analysis of citalopram carboxylic acid impurity provides detailed fragmentation patterns that facilitate structural confirmation and identification in pharmaceutical analytical procedures [7] [9] [20]. The molecular ion peak appears at m/z 344 [M+H]+ in positive electrospray ionization mode, consistent with the molecular formula C20H22FNO3 [1] [7].

The fragmentation pattern demonstrates characteristic neutral losses that aid in structural elucidation [7] [20]. Initial fragmentation typically involves the loss of water (H2O) molecules directly from the precursor ion, generating fragments at m/z 326 [20]. Subsequently, diagnostic neutral losses occur including the elimination of the carboxylic acid functionality (COOH, 45 mass units) and the dimethylamino group [N(CH3)2, 44 mass units] [7] [20].

A significant fragmentation pathway involves the cleavage of the propyl chain connecting the quaternary carbon to the dimethylamino group, resulting in characteristic base peak fragments [7] [20]. The fluorophenyl moiety generates stable fragment ions that serve as diagnostic markers for identification purposes [20]. Mass spectrometric fragmentation studies have revealed that the compound follows similar fragmentation patterns to other citalopram-related impurities, with the carboxylic acid group providing distinctive neutral loss patterns [7] [9].

Tandem mass spectrometry experiments demonstrate that the compound undergoes further fragmentation through loss of additional water molecules and rearrangement reactions typical of benzofuran-containing pharmaceutical compounds [20]. These fragmentation studies have proven essential for developing analytical methods capable of distinguishing this impurity from other structurally related citalopram degradation products [7] [9].

Physicochemical Properties

Solubility and Partition Coefficients

The solubility characteristics of citalopram carboxylic acid impurity reflect its amphiphilic nature, containing both lipophilic aromatic systems and hydrophilic carboxylic acid functionality [11] [24]. The compound demonstrates moderate solubility in aqueous media, with enhanced dissolution observed under basic conditions due to ionization of the carboxylic acid group [24] [25].

Solubility studies indicate that the compound exhibits greater water solubility compared to the parent citalopram molecule, attributable to the presence of the carboxylic acid functional group [24]. In organic solvents, the impurity shows good solubility in polar protic solvents such as methanol and ethanol, reflecting the hydrogen bonding capacity of both the carboxylic acid and dimethylamino functionalities [24].

| Solvent System | Solubility Characteristics | Reference |

|---|---|---|

| Aqueous (pH 7.4) | Moderate solubility, enhanced at basic pH | [24] |

| Methanol | Good solubility | [24] |

| Ethanol | Good solubility | [24] |

| Acetonitrile | Moderate solubility | [24] |

Partition coefficient studies demonstrate that citalopram carboxylic acid impurity exhibits altered lipophilicity compared to citalopram due to the polar carboxylic acid substituent [25]. The octanol-water partition coefficient (log P) values indicate reduced lipophilicity relative to the parent compound, consistent with the increased polar surface area contributed by the carboxylic acid group [16] [25].

The compound's partition behavior is pH-dependent, with significantly altered distribution coefficients observed across different pH ranges due to ionization of both the carboxylic acid and the tertiary amine functionalities [25]. At physiological pH, the compound exists partially in ionized form, affecting its distribution properties in biological systems [16] [25].

Thermal Stability and Melting Point Analysis

Thermal analysis of citalopram carboxylic acid impurity reveals distinctive thermal behavior patterns that distinguish it from the parent citalopram compound [14] [21] [23]. Differential scanning calorimetry studies demonstrate characteristic melting endotherms followed by thermal decomposition events [21] [23].

The melting point of citalopram carboxylic acid impurity has been determined through thermal analysis techniques [14] [21]. Crystalline forms of the compound exhibit sharp melting transitions typically observed in the temperature range characteristic of pharmaceutical organic compounds [14] [21]. The thermal behavior is influenced by the hydrogen bonding capacity of the carboxylic acid group and the overall molecular packing in the crystalline state [21] [23].

| Thermal Property | Temperature Range | Analysis Method | Reference |

|---|---|---|---|

| Melting Point | Compound-specific range | Differential Scanning Calorimetry | [14] [21] |

| Decomposition Onset | Above melting point | Thermogravimetric Analysis | [21] [23] |

| Glass Transition | Not observed | Differential Scanning Calorimetry | [21] |

Thermogravimetric analysis reveals the thermal stability profile of the compound, indicating decomposition pathways that occur at elevated temperatures [21] [23]. The compound demonstrates thermal stability typical of organic pharmaceutical compounds containing fluoroaromatic systems and aliphatic amine functionalities [21].

Thermal degradation studies indicate that the compound undergoes decomposition through multiple pathways, including decarboxylation reactions and fragmentation of the organic framework [21] [23]. The presence of the fluorophenyl group contributes to the overall thermal stability of the molecule, while the carboxylic acid functionality may participate in thermal elimination reactions at elevated temperatures [21] [23].

Formation Mechanisms During Citalopram Synthesis

The formation of citalopram carboxylic acid impurity during pharmaceutical manufacturing represents a complex interplay of synthetic pathways and unintended side reactions. Understanding these formation mechanisms is crucial for controlling impurity levels and ensuring pharmaceutical quality. The primary synthetic route to citalopram involves a multi-step process featuring sequential Grignard reactions followed by cyanide displacement, each contributing to impurity formation through distinct mechanistic pathways.

Grignard Reaction Byproducts

The synthesis of citalopram through the double Grignard strategy represents the most widely adopted commercial manufacturing approach, yet this methodology inherently generates various impurities including the carboxylic acid derivative [1] [2]. The initial Grignard reaction involves the condensation of 5-bromophthalide with para-fluorophenylmagnesium bromide at temperatures between negative five and negative ten degrees Celsius. This reaction, conducted over a period of four to six hours, yields the corresponding 4-fluorobenzophenone derivative as the primary product [3].

During this first Grignard reaction, several competing pathways contribute to impurity formation. The formation of bis-Grignard products represents a significant side reaction, wherein excess Grignard reagent leads to the formation of undesired dimeric structures [4]. Temperature control proves critical, as elevated temperatures promote side reactions that can increase impurity levels from the typical range of two to five percent to significantly higher concentrations. The moisture sensitivity of Grignard reagents further complicates the reaction, as trace water can lead to hydrolysis products that subsequently participate in secondary reactions.

The second Grignard reaction introduces additional complexity through the addition of N,N-dimethylaminopropyl chloride-derived Grignard reagent. This reaction proceeds at room temperature over approximately three hours, forming the crucial bromodiol intermediate [3]. The formation of citalopram carboxylic acid impurity during this stage occurs through competing nucleophilic substitution reactions and elimination processes. Studies have documented impurity formation rates ranging from three to eight percent during this step, with higher concentrations observed under suboptimal reaction conditions [5].

The mechanism of carboxylic acid formation during Grignard reactions involves multiple pathways. Direct hydrolysis of intermediate organometallic species can occur through reaction with adventitious moisture, leading to the formation of carboxylic acid functionalities. Additionally, oxidative processes facilitated by atmospheric oxygen can convert intermediate alkyl groups to carboxylic acids through a series of oxidation steps. The presence of carbon dioxide, even in trace amounts, can react with Grignard reagents to form carboxylate intermediates that subsequently undergo hydrolysis to yield carboxylic acids [6].

Table 1: Formation Mechanisms During Citalopram Synthesis

| Reaction Step | Temperature (°C) | Reaction Time | Main Products | Impurity Formation (%) |

|---|---|---|---|---|

| First Grignard reaction (5-bromophthalide + p-fluorophenyl MgBr) | -5 to -10 | 4-6 hours | 4-Fluorobenzophenone derivative | 2-5 |

| Second Grignard reaction (+ N,N-dimethylaminopropyl chloride) | Room temperature | 3 hours | Bromodiol intermediate | 3-8 |

| Cyanide displacement (Br → CN) | 140-150 | 2-4 hours | Citalopram base | 1-10 |

| Hydrolytic conversion (CN → COOH) | 25-85 | 0.5-24 hours | Citalopram carboxylic acid | 15-45 |

Cyanide Displacement Side Reactions

The cyanide displacement reaction represents the final critical step in citalopram synthesis, where the bromine substituent undergoes nucleophilic substitution with cyanide to form the characteristic nitrile functionality. This reaction typically employs cuprous cyanide as the cyanating agent at elevated temperatures ranging from 140 to 150 degrees Celsius over a period of two to four hours [7]. However, the harsh reaction conditions and the inherent reactivity of the cyanide nucleophile create multiple pathways for impurity formation.

The primary mechanism for carboxylic acid impurity formation during cyanide displacement involves the competing hydrolysis of the nitrile group under the reaction conditions. The presence of trace moisture, combined with the elevated temperature and the Lewis acid character of copper species, facilitates the hydrolysis of the newly formed nitrile to the corresponding carboxamide and subsequently to the carboxylic acid [8] [9]. This transformation follows the classical mechanism of nitrile hydrolysis, proceeding through nucleophilic addition of water to the electrophilic carbon of the nitrile group.

Research has demonstrated that the formation of desmethylcitalopram during the cyanide exchange reaction contributes significantly to overall impurity profiles [7]. The high-temperature conditions required for effective cyanide displacement promote N-demethylation reactions, leading to the formation of secondary amine derivatives. These demethylated species can subsequently undergo further transformations, including hydrolytic processes that yield carboxylic acid impurities.

The mechanistic pathway for cyanide displacement involves initial coordination of the cyanide anion to the copper center, followed by oxidative addition of the aryl bromide substrate. Subsequent reductive elimination yields the desired nitrile product while regenerating the copper catalyst. However, competing reactions can occur at each stage of this catalytic cycle. Side reactions include the formation of high molecular weight impurities through oligomerization processes and the generation of various copper-containing byproducts that can catalyze unwanted transformations [7].

Studies have shown that the control of reaction parameters significantly influences impurity formation during cyanide displacement. The molar ratio of cuprous cyanide to substrate, reaction temperature profile, and the presence of coordinating solvents all affect the selectivity of the desired transformation versus side reactions. Optimization studies have demonstrated that careful control of these parameters can reduce impurity levels from the typical range of one to ten percent to more acceptable levels for pharmaceutical manufacturing [6].

Degradation Routes Under Stress Conditions

The degradation behavior of citalopram under various stress conditions provides crucial insights into the formation pathways of the carboxylic acid impurity during storage, formulation, and environmental exposure. Systematic forced degradation studies have revealed that citalopram exhibits varying stability profiles depending on the specific stress conditions applied, with hydrolytic and photolytic pathways representing the primary routes to impurity formation.

Hydrolytic Degradation Kinetics

Hydrolytic degradation represents one of the most significant pathways for the formation of citalopram carboxylic acid impurity under pharmaceutical storage and physiological conditions. The kinetics of this transformation exhibit strong pH dependence, with alkaline conditions dramatically accelerating the hydrolysis process compared to neutral or acidic environments [9] [10].

Under neutral conditions at physiological pH values of 7.0, citalopram demonstrates remarkable hydrolytic stability, with degradation levels remaining below 0.5 percent over extended periods of 30 days [11]. This stability at neutral pH makes citalopram suitable for aqueous formulations and explains its persistence in environmental systems. However, the introduction of acidic or basic conditions dramatically alters the degradation profile.

In acidic conditions using 0.1 molar hydrochloric acid, significant degradation occurs with half-lives ranging from one to two days [9]. The primary degradation product under acidic conditions is citalopram carboxamide, formed through the partial hydrolysis of the nitrile group. This intermediate can undergo further hydrolysis to yield the carboxylic acid impurity, particularly under prolonged exposure or elevated temperatures. The mechanism involves protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by water molecules [12].

The most dramatic degradation occurs under basic conditions, where 0.1 molar sodium hydroxide can cause nearly complete conversion to the carboxylic acid impurity within 24 hours [9]. Under these conditions, the degradation reaches 98.9 percent, representing almost quantitative conversion. The mechanism under basic conditions involves direct nucleophilic attack by hydroxide ions on the nitrile carbon, followed by protonation and elimination of ammonia to yield the carboxylic acid product.

Table 2: Hydrolytic Degradation Kinetics

| pH Condition | Half-life (days) | Degradation (% in 24h) | Main Products | Mechanism |

|---|---|---|---|---|

| pH 5 | >65 | <0.5 | Minimal degradation | Hydrolytic stability |

| pH 7 | >65 | <0.5 | Minimal degradation | Hydrolytic stability |

| pH 9 | 65 | 1.5 | N-desmethylcitalopram | N-demethylation |

| 0.1 M HCl | 1-2 | 28.1 | Citalopram carboxamide | Nitrile hydrolysis |

| 0.1 M NaOH | 0.5-1 | 98.9 | Citalopram carboxylic acid | Complete nitrile hydrolysis |

The kinetics of nitrile hydrolysis follow well-established mechanistic principles. The second-order rate constant for hydroxide-ion catalyzed hydrolysis of acetonitrile to acetamide has been determined as 1.6×10⁻⁶ M⁻¹ s⁻¹, which is considerably slower than the subsequent hydrolysis of the amide to carboxylate at 7.4×10⁻⁵ M⁻¹ s⁻¹ [12]. This kinetic profile explains why base hydrolysis routes typically afford the carboxylate as the major product rather than the intermediate amide.

Temperature effects on hydrolytic degradation kinetics are substantial, with elevated temperatures significantly accelerating the conversion rates. Studies conducted at 85 degrees Celsius demonstrate that the degradation rate increases exponentially with temperature, following Arrhenius kinetics. Under these elevated temperature conditions, the carboxylic acid impurity formation can reach levels of 15 to 45 percent depending on the specific pH and reaction duration [9].

Photolytic Transformation Pathways

Photolytic degradation represents another critical pathway for the formation of citalopram carboxylic acid impurity, particularly relevant for pharmaceutical products exposed to light during storage or environmental release. The photochemical behavior of citalopram involves both direct and indirect photolysis mechanisms, each contributing to distinct transformation products and degradation pathways [13] [14].

Direct photolysis of citalopram occurs through absorption of ultraviolet radiation, leading to electronic excitation and subsequent chemical transformation. The ultraviolet-visible absorption spectrum of citalopram shows characteristic absorption with a maximum around 238 nanometers, with minimal absorption above 290 nanometers under neutral conditions [11]. This absorption profile indicates that citalopram is relatively stable to direct photolysis under typical environmental solar radiation conditions.

However, pH significantly influences the photochemical behavior of citalopram. At pH 9, citalopram exhibits enhanced absorption in the longer wavelength region and shows a bathochromic shift above 290 nanometers, indicating increased susceptibility to photodegradation under alkaline conditions [11]. Under these conditions, the photodegradation half-life decreases to 65 days compared to minimal degradation at neutral pH.

Indirect photolysis represents a more significant pathway for citalopram transformation in natural water systems. The presence of photosensitizers such as dissolved organic matter, nitrate ions, and other naturally occurring chromophores generates reactive oxygen species including hydroxyl radicals, singlet oxygen, and excited triplet states [13]. These reactive species can attack citalopram through various mechanisms, leading to the formation of multiple transformation products.

The major photolytic transformation products include N-desmethylcitalopram formed through N-demethylation, citalopram N-oxide generated through oxidation of the tertiary amine, and various hydroxylated derivatives [11]. Under extended photolysis conditions, these primary transformation products can undergo further reactions leading to the formation of the carboxylic acid impurity. The pathway typically involves initial N-demethylation or N-oxidation, followed by hydrolytic transformation of the nitrile group.

Table 3: Photolytic Transformation Pathways

| Transformation Product | Formation Pathway | UV Conditions | Relative Abundance (%) | Stability |

|---|---|---|---|---|

| Citalopram N-oxide | N-oxidation of tertiary amine | Direct photolysis | 15-25 | Moderate |

| N-desmethylcitalopram | N-demethylation | Indirect photolysis | 35-50 | High |

| 3-Hydroxycitalopram N-oxide | Hydroxylation + N-oxidation | Photosensitized oxidation | 5-10 | Low |

| Citalopram carboxamide | Nitrile hydrolysis (partial) | Hydrolytic + photolytic | 20-30 | High |

| Citalopram carboxylic acid | Complete nitrile hydrolysis | Extended photolysis | 10-20 | Very high |

Studies using high-resolution mass spectrometry have identified numerous transformation products formed during photolytic degradation [13]. Titanium dioxide-mediated photocatalytic degradation experiments have demonstrated the formation of 11 distinct transformation products, with complete mineralization achieved after 5 hours of irradiation. The photocatalytic process promotes the formation of various oxidized derivatives, including those containing carboxylic acid functionalities.

The mechanism of photolytic carboxylic acid formation involves multiple competing pathways. Direct photochemical cleavage of carbon-carbon and carbon-nitrogen bonds can generate reactive intermediates that subsequently undergo hydrolytic processes to yield carboxylic acids [15]. Additionally, photochemical generation of reactive oxygen species can promote oxidative transformations that convert various functional groups to carboxylic acid moieties.

Quantum yield measurements for citalopram photodegradation indicate relatively low efficiency for direct photolysis, with quantum yields on the order of 10⁻⁴ [11]. However, the presence of photosensitizers in natural water systems can significantly enhance the apparent quantum yields through indirect photochemical processes. This enhancement explains the observation that citalopram degrades more rapidly in natural waters compared to pure water systems under identical irradiation conditions.